(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide, commonly known as CBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CBA belongs to the class of chromene derivatives and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CBA is not yet fully understood. However, it has been suggested that CBA exerts its anticancer activity by inducing apoptosis and cell cycle arrest. CBA has been reported to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. CBA has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. Furthermore, CBA has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
CBA has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CBA has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
CBA has several advantages as a potential therapeutic agent. It exhibits potent anticancer, anti-inflammatory, and antimicrobial properties. CBA is also relatively easy to synthesize and has good solubility in organic solvents. However, there are some limitations associated with CBA. It has poor water solubility, which may limit its bioavailability. Furthermore, the exact mechanism of action of CBA is not yet fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on CBA. First, further studies are needed to elucidate the exact mechanism of action of CBA. Second, the pharmacokinetics and pharmacodynamics of CBA need to be studied in detail to determine its bioavailability and toxicity. Third, the potential of CBA as a therapeutic agent for various diseases needs to be evaluated in animal models. Fourth, the development of novel drug delivery systems for CBA may enhance its bioavailability and therapeutic efficacy. Fifth, the synthesis of CBA analogs with improved pharmacological properties may lead to the development of more potent therapeutic agents. Overall, the research on CBA has great potential for the development of novel therapeutic agents for various diseases.
Synthesemethoden
CBA can be synthesized by the reaction of 3-chlorobenzoyl hydrazide with ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate in the presence of glacial acetic acid. The reaction takes place under reflux conditions and yields CBA in good yield. The chemical structure of CBA has been confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CBA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. CBA has been evaluated against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CBA has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVTZBWTLWSFBB-HEHNFIMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)Cl)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC(=CC=C3)Cl)/O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.